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Executive Summary
This document provides a comprehensive overview of the preclinical toxicological profile of

limonene, focusing primarily on data available for d-limonene, the more extensively studied

enantiomer. Limonene is a naturally occurring monoterpene found in high concentrations in

citrus fruit peels and is widely used as a flavoring agent and fragrance.[1][2][3] Preclinical

studies indicate that d-limonene has a low order of acute toxicity.[3] Repeated-dose studies

have identified the kidney in male rats as a target organ, a phenomenon linked to a species-

and sex-specific mechanism involving α2u-globulin that is not considered relevant to humans.

[4][5] A comprehensive battery of genotoxicity tests has shown no evidence of mutagenic or

clastogenic activity.[4][6][7] Carcinogenicity bioassays were negative in mice and female rats;

the renal tumors observed in male rats are considered a consequence of the non-translatable

α2u-globulin nephropathy.[2][8] Evidence of developmental or reproductive toxicity is absent,

except at very high, maternally toxic doses.[4] This guide summarizes the key quantitative data,

details the experimental protocols for pivotal studies, and provides visualizations of metabolic

pathways and experimental workflows to offer a thorough toxicological assessment of limonene

for research and drug development professionals.
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Following oral administration in preclinical models and humans, d-limonene is rapidly and

almost completely absorbed from the gastrointestinal tract.[9][10] It is distributed to various

tissues, with notable concentrations observed in the liver and kidneys.[11][12] The liver is the

primary site of metabolism, where d-limonene undergoes extensive Phase I oxidation reactions

primarily mediated by the cytochrome P450 enzyme system.[10][13][14]

Key metabolic transformations include hydroxylation of the endocyclic and exocyclic double

bonds and oxidation of the methyl group.[14] This results in the formation of several major

metabolites, including perillic acid, dihydroperillic acid, limonene-8,9-diol, and limonene-1,2-

diol.[11][15] These metabolites can undergo further Phase II conjugation reactions. Significant

species differences in the primary metabolites have been noted; for instance, the major

metabolite is perillic acid-8,9-diol in rats, while it is 8-hydroxy-p-menth-1-en-9-yl-beta-D-

glucopyranosiduronic acid in humans.[16] Elimination of limonene and its metabolites occurs

predominantly via the urine, with 75-95% of an administered dose excreted renally within a few

days in most species studied.[11][16]
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Caption: Simplified metabolic pathway of d-limonene.
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Acute Toxicity
d-Limonene exhibits low acute toxicity following oral, intraperitoneal, and subcutaneous

administration in rodents.[11][17] The reported median lethal dose (LD50) values are

summarized in the table below. Signs of toxicity at high doses are generally non-specific and

may include decreased activity and rough hair coats.[6]

Species Sex
Route of
Administration

LD50 (g/kg bw) Reference

Rat Male Oral 4.4 [11][17]

Rat Female Oral 5.1 [11][17]

Rat Male Intraperitoneal 3.6 [11][17]

Rat Female Intraperitoneal 4.5 [11][17]

Rat M/F Subcutaneous >20 [11][17]

Mouse Male Oral 5.6 [11][17]

Mouse Female Oral 6.6 [11][17]

Mouse M/F Intraperitoneal 1.3 [11][17]

Mouse M/F Subcutaneous >42 [11][17]

Table 1: Acute Toxicity (LD50) of d-Limonene in Rodents.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic
Class Method (OECD 423)
The Acute Toxic Class Method is a stepwise procedure used to assess the acute toxicity of a

substance after oral administration.[18] The principle is to use a minimal number of animals to

obtain sufficient information to classify the substance.[19]

Animal Selection: Healthy, young adult animals of a single sex (typically female, as they are

often slightly more sensitive) are used.[18]
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Dosing: The test substance is administered orally in a stepwise procedure, with each step

using three animals.[18] The starting dose is selected from a series of fixed dose levels (e.g.,

5, 50, 300, 2000 mg/kg) based on existing information.

Observation: The absence or presence of compound-related mortality in the first step

determines the next step. If mortality is observed, the dose for the next step is lowered. If no

mortality occurs, the dose is increased.[18]

Endpoints: Animals are observed for at least 14 days.[20] Key observations include mortality,

time to death, and clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).

Body weight is recorded weekly.

Classification: The substance is classified into a toxicity class based on the observed

mortality at specific dose levels, which correlate with the Globally Harmonized System

(GHS).[21]
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Caption: General workflow for the OECD 423 Acute Toxic Class Method.

Repeated-Dose Toxicity
Subchronic and chronic toxicity studies have been conducted in rats and mice. The primary

finding across these studies is a male rat-specific nephropathy.
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Species Duration
Doses
(mg/kg/day)

Key Findings Reference

Rat (M) 13-week
150, 300, 600,

1200, 2400

Compound-

related increased

severity of

nephropathy

(hyaline droplets,

granular casts,

epithelial

regeneration).

Reduced body

weight gain at

≥1200 mg/kg.

[6][7]

Rat (F) 13-week
150, 300, 600,

1200, 2400

No chemical-

related

histopathologic

lesions. Reduced

body weight gain

at 2400 mg/kg.

[6][7]

Rat (M) 2-year 75, 150

Dose-related

increase in

tubular cell

hyperplasia,

increased

severity of

chronic

progressive

nephropathy, and

increased

incidence of

renal tubular

adenomas/carcin

omas.

[11]

Rat (F) 2-year 300, 600 No evidence of

toxicity or

[11]
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carcinogenicity.

Mouse (M/F) 13-week 125 - 2000

No chemical-

related

histopathologic

lesions. Reduced

body weight gain

at higher doses.

[6][7]

Mouse (M/F) 2-year
250, 500 (M)

500, 1000 (F)

No evidence of

carcinogenicity.
[11]

Rat (M/F) 45-day 25, 75

Evidence of

hepatic lesions

(hydropic

degeneration,

steatosis,

necrosis) and

inflammatory cell

influx.

[10]

Table 2: Summary of Repeated-Dose Toxicity Studies with d-Limonene.

Male Rat-Specific α2u-Globulin Nephropathy

The kidney tumors and nephropathy observed exclusively in male rats are a well-understood

phenomenon not relevant to human risk assessment.[3][5] The mechanism involves the binding

of d-limonene-1,2-oxide, a metabolite of d-limonene, to α2u-globulin, a low-molecular-weight

protein produced in large quantities in the liver of male rats but not in female rats, mice, or

humans.[4][5] This complex is resistant to lysosomal degradation in the kidney's proximal

tubule cells, leading to its accumulation as hyaline droplets.[5][6] This accumulation causes

cytotoxicity, single-cell necrosis, and a subsequent sustained increase in regenerative cell

proliferation, which acts as a tumor promoter, eventually leading to the formation of renal

tubular tumors.[5]
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Caption: Mechanism of α2u-globulin-mediated nephrotoxicity in male rats.

Genotoxicity
d-Limonene has been evaluated in a standard battery of in vitro and in vivo genotoxicity

assays. The results have been consistently negative, indicating a lack of mutagenic or

clastogenic potential.[4][5]
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Assay Type Test System
Metabolic
Activation

Result Reference

Gene Mutation
S. typhimurium

(Ames Test)

With and Without

S9
Negative [6][7]

Gene Mutation

Mouse

Lymphoma

L5178Y/TK+/-

With and Without

S9
Negative [6][7]

Chromosomal

Aberration

Chinese Hamster

Ovary (CHO)

Cells

With and Without

S9
Negative [6][7]

Sister Chromatid

Exchange

Chinese Hamster

Ovary (CHO)

Cells

With and Without

S9
Negative [6][7]

Table 3: Summary of d-Limonene Genotoxicity Studies.

Experimental Protocol: Bacterial Reverse Mutation
Assay (Ames Test)
The Ames test is a widely used short-term bacterial assay to assess the mutagenic potential of

a chemical compound.[22] It utilizes several strains of Salmonella typhimurium and/or

Escherichia coli that have pre-existing mutations rendering them unable to synthesize an

essential amino acid (e.g., histidine).[22][23]

Strains and Activation: Multiple bacterial strains (e.g., TA98, TA100) are used to detect

different types of mutations. The test is conducted both with and without an exogenous

metabolic activation system (S9 fraction), which is a rat liver homogenate that simulates

mammalian metabolism.[23]

Exposure (Plate Incorporation Method): The test compound, the bacterial culture, and (if

required) the S9 mix are combined in molten top agar.[24]

Plating: This mixture is poured onto a minimal glucose agar plate, which lacks the essential

amino acid.[25]
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Incubation: The plates are incubated at 37°C for 48-72 hours.

Scoring: Only bacteria that have undergone a reverse mutation (reversion) that restores their

ability to synthesize the amino acid will grow and form visible colonies.[22] A positive result is

indicated by a dose-dependent increase in the number of revertant colonies compared to the

negative control.
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Caption: Workflow of the Ames Test (Plate Incorporation Method).

Experimental Protocol: In Vivo Mammalian Erythrocyte
Micronucleus Test (OECD 474)
This in vivo assay is used to detect damage to chromosomes or the mitotic apparatus in

mammalian cells.[26] It identifies substances (clastogens or aneugens) that cause the

formation of micronuclei in developing erythrocytes.[27]

Animal Dosing: The test substance is typically administered to rodents (e.g., mice) via an

appropriate route (e.g., oral gavage, intraperitoneal injection).[26] Usually, three dose levels

plus negative and positive controls are used, with at least 5 animals per sex per group.[26]

[27] Treatment can be a single dose or two doses 24 hours apart.

Tissue Collection: At appropriate time points after the final dose (e.g., 24 and 48 hours),

bone marrow is extracted from the femur or tibia.[26] Peripheral blood can also be used,
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especially in mice.[28]

Slide Preparation: Bone marrow cells are flushed, and a cell suspension is created. Smears

are made on microscope slides, air-dried, and fixed.

Staining: Slides are stained with a dye (e.g., Giemsa, acridine orange) that allows for the

differentiation of polychromatic erythrocytes (PCEs, immature) and normochromatic

erythrocytes (NCEs, mature) and the visualization of micronuclei.

Microscopic Analysis: A statistically appropriate number of PCEs (typically 2000 per animal)

are scored for the presence of micronuclei.[28] The ratio of PCEs to NCEs is also

determined to assess bone marrow toxicity.

Interpretation: A positive result is a statistically significant, dose-dependent increase in the

frequency of micronucleated PCEs in treated animals compared to the concurrent negative

control.[28]

Carcinogenicity
Two-year oral gavage carcinogenicity studies were conducted by the U.S. National Toxicology

Program.[7] As detailed in Table 2, there was no evidence of carcinogenic activity of d-limonene

in male or female B6C3F1 mice or in female F344/N rats.[11] The clear evidence of

carcinogenic activity in male F344/N rats was limited to an increased incidence of renal tubular

tumors.[8][11] As discussed previously, this finding is a direct result of the male rat-specific

α2u-globulin nephropathy and is not considered indicative of a carcinogenic hazard to humans.

[2][5][8]

Reproductive and Developmental Toxicity
The available data indicate a lack of reproductive or developmental toxicity. Studies have

shown no evidence of teratogenic or embryotoxic effects.[17] Developmental toxicity has only

been suggested at very high dose levels (e.g., >500 mg/kg/day) that also produce significant

maternal toxicity.[4]

Conclusion
The preclinical toxicological profile of limonene is well-characterized and demonstrates a low

overall level of toxicity. It is not genotoxic or mutagenic. The critical toxicological finding from
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repeated-dose and carcinogenicity studies is a nephropathy observed exclusively in male rats.

A substantial body of evidence has demonstrated that this effect is mediated by an

accumulation of α2u-globulin, a protein unique to male rats, and therefore, the associated renal

tumors are not relevant for human risk assessment. Apart from this species-specific effect,

limonene shows minimal toxicity in preclinical models, supporting its long history of safe use as

a food additive and fragrance ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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